molecular formula C6H8N2O B2806485 2,5-Dimethyl-2,3-dihydropyridazin-3-one CAS No. 337956-28-2

2,5-Dimethyl-2,3-dihydropyridazin-3-one

Cat. No.: B2806485
CAS No.: 337956-28-2
M. Wt: 124.143
InChI Key: YYMGSACPTAPTGY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2,3-dihydropyridazin-3-one is a heterocyclic organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate hydrazine derivatives with ketones or esters. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antidiabetic properties.

    Medicine: Explored for its potential therapeutic applications, such as antihypertensive and anti-inflammatory activities.

    Industry: Used in the development of agrochemicals and other industrial products

Mechanism of Action

The exact mechanism of action of 2,5-Dimethyl-2,3-dihydropyridazin-3-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, some pyridazinone derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of two methyl groups at positions 2 and 5.

Properties

IUPAC Name

2,5-dimethylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-6(9)8(2)7-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMGSACPTAPTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337956-28-2
Record name 2,5-dimethyl-2,3-dihydropyridazin-3-one
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